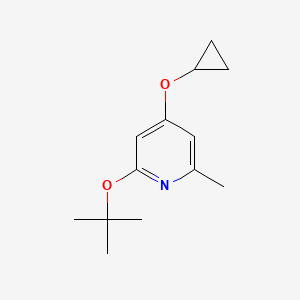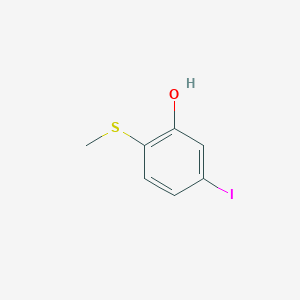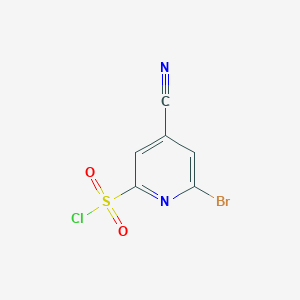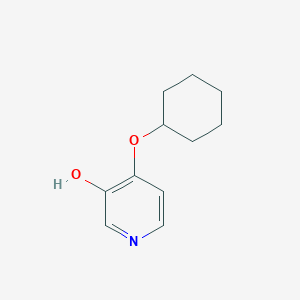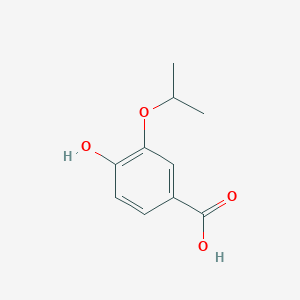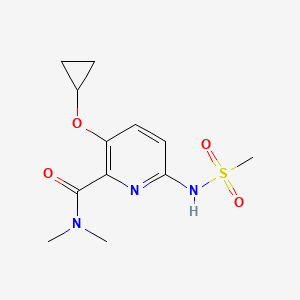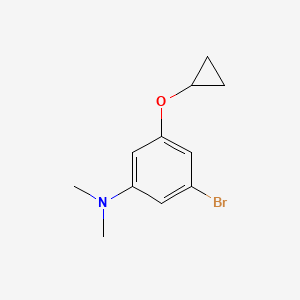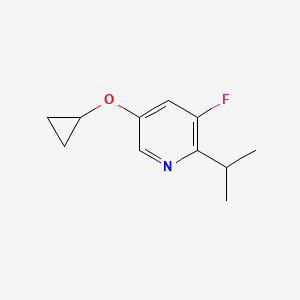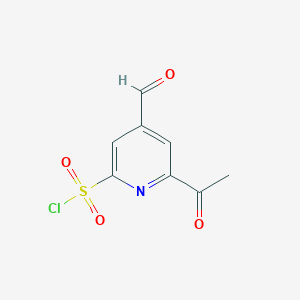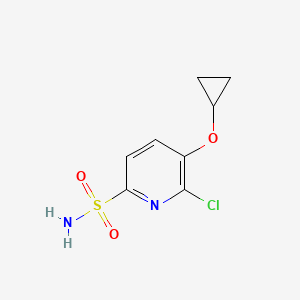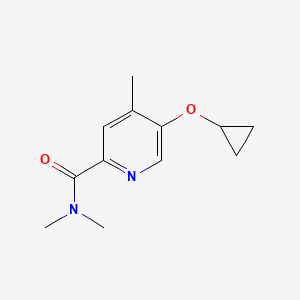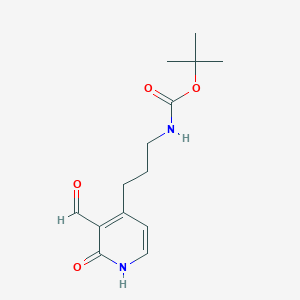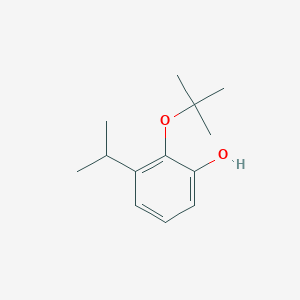
2-Tert-butoxy-3-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-3-isopropylphenol is an organic compound with the molecular formula C13H20O2 It is a phenolic compound characterized by the presence of a tert-butoxy group and an isopropyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-isopropylphenol typically involves the alkylation of 3-isopropylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Material: 3-Isopropylphenol
Reagent: Tert-butyl alcohol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Elevated temperature, solvent (e.g., toluene)
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-3-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-3-isopropylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The tert-butoxy and isopropyl groups can modulate the compound’s lipophilicity and steric properties, affecting its interaction with biological membranes and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropylphenol: A phenolic compound with an isopropyl group attached to the phenol ring.
2-Tert-butylphenol: A phenolic compound with a tert-butyl group attached to the phenol ring.
2-Tert-butoxyphenol: A phenolic compound with a tert-butoxy group attached to the phenol ring.
Uniqueness
2-Tert-butoxy-3-isopropylphenol is unique due to the presence of both tert-butoxy and isopropyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)10-7-6-8-11(14)12(10)15-13(3,4)5/h6-9,14H,1-5H3 |
Clave InChI |
OYYLMVORUQABTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


